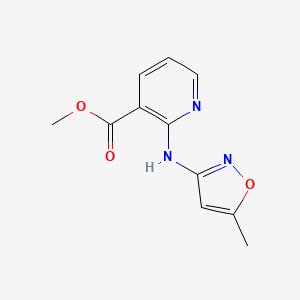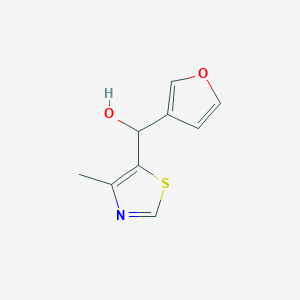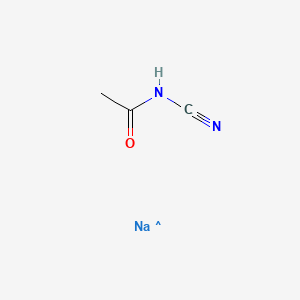
diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C11H16N2O4 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-amino-5-methylpyrrole with diethyl oxalate under acidic conditions to form the desired diethyl ester . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The amino group and ester functionalities allow for nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,4-dimethanol derivatives.
Scientific Research Applications
diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: This compound has similar structural features but with two methyl groups instead of one amino and one methyl group.
3-Amino-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Lacks the methyl group at the 5-position, which can affect its reactivity and applications.
Uniqueness
diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of both an amino group and a methyl group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
diethyl 3-amino-5-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-4-16-10(14)7-6(3)13-9(8(7)12)11(15)17-5-2/h13H,4-5,12H2,1-3H3 |
InChI Key |
KIRXIMJRPLBNDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1N)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Propynoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B8365061.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine-8-sulfonamide](/img/structure/B8365068.png)
![5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8365077.png)



![1-[(6-Chloro-3-pyridinyl)carbonyl]-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B8365096.png)



![1-(4-chlorophenyl)-N-[2-(3-fluorophenyl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B8365152.png)

